2-Chloro-4-(2-methoxyphenyl)phenol
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Overview
Description
2-Chloro-4-(2-methoxyphenyl)phenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a chloro group and a methoxy group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(2-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid under mild conditions . The general reaction conditions include:
Catalyst: Palladium(0) or Palladium(II) complexes
Base: Potassium carbonate or sodium carbonate
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Another method involves nucleophilic aromatic substitution where a chloro-substituted phenol reacts with a methoxy-substituted aryl halide in the presence of a strong base .
Industrial Production Methods
Industrial production of this compound often employs large-scale Suzuki–Miyaura coupling due to its efficiency and scalability. The reaction is carried out in large reactors with continuous monitoring of reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(2-methoxyphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Major Products
Oxidation: Quinones
Reduction: 2-Methoxy-4-phenylphenol
Substitution: 2-Amino-4-(2-methoxyphenyl)phenol or 2-Thio-4-(2-methoxyphenyl)phenol
Scientific Research Applications
2-Chloro-4-(2-methoxyphenyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(2-methoxyphenyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, affecting their structure and function. The chloro group can participate in electrophilic aromatic substitution reactions, altering the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methoxyphenol
- 2-Chloro-4-(4-chloro-2-methoxyphenyl)phenol
- 2-Chloro-4-(4-methoxyphenyl)pyrimidine
Uniqueness
2-Chloro-4-(2-methoxyphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-chloro-4-(2-methoxyphenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-5-3-2-4-10(13)9-6-7-12(15)11(14)8-9/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPIESXFELXICQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00653515 |
Source
|
Record name | 3-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1175861-96-7 |
Source
|
Record name | 3-Chloro-2'-methoxy[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00653515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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